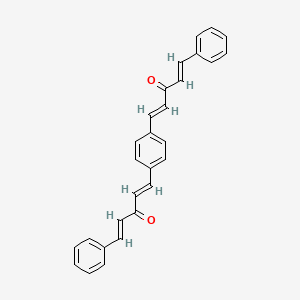

![molecular formula C14H9N3 B11944483 2-[(1-Naphthylamino)methylene]malononitrile CAS No. 68313-58-6](/img/structure/B11944483.png)

2-[(1-Naphthylamino)methylene]malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(1-Naphthylamino)methylen]malononitril ist eine organische Verbindung mit der Summenformel C14H9N3. Es ist bekannt für seine einzigartige Struktur, die eine Naphthylgruppe umfasst, die an einen Aminomethylene-Malononitril-Rest gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(1-Naphthylamino)methylen]malononitril beinhaltet typischerweise die Kondensation von 1-Naphthylamin mit Malononitril in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern, das dann durch Umkristallisation oder Säulenchromatographie gereinigt wird.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-[(1-Naphthylamino)methylen]malononitril nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Naphthylamino)methylene]malononitrile typically involves the condensation of 1-naphthylamine with malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(1-Naphthylamino)methylen]malononitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Kondensationsreaktionen: Es kann an Knoevenagel-Kondensationsreaktionen mit Aldehyden und Ketonen teilnehmen, um substituierte Alkene zu bilden.

Cyclisierungsreaktionen: Die Verbindung kann eine Cyclisierung eingehen, um heterocyclische Verbindungen zu bilden, die in der medizinischen Chemie wertvoll sind.

Substitutionsreaktionen: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrilgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen

Kondensationsreaktionen: Umfassen typischerweise Aldehyde oder Ketone und eine Base wie Piperidin oder Pyridin.

Cyclisierungsreaktionen: Erfordern häufig saure oder basische Bedingungen, abhängig vom gewünschten Produkt.

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Alkohole oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Alkene, heterocyclische Verbindungen und verschiedene funktionalisierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

2-[(1-Naphthylamino)methylen]malononitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet, darunter Arzneimittel und Agrochemikalien.

Materialwissenschaft: Die Verbindung wird bei der Entwicklung neuartiger Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet.

Medizinische Chemie: Es dient als Vorläufer für die Synthese bioaktiver Verbindungen mit potenziellen therapeutischen Anwendungen.

Farbstoffchemie: Die Verbindung wird aufgrund ihrer chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-[(1-Naphthylamino)methylen]malononitril beinhaltet seine Fähigkeit, in verschiedenen chemischen Reaktionen als Nucleophil oder Elektrophil zu wirken. Die Naphthylgruppe liefert sterische und elektronische Effekte, die die Reaktivität der Verbindung beeinflussen. Die Nitrilgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Verbindung in verschiedenen chemischen Umgebungen vielseitig einsetzbar macht.

Wissenschaftliche Forschungsanwendungen

2-[(1-Naphthylamino)methylene]malononitrile has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Dye Chemistry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-[(1-Naphthylamino)methylene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The naphthyl group provides steric and electronic effects that influence the reactivity of the compound. The nitrile groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(2,4-Dimethylanilino)methylen]malononitril

- 2-[(4-Ethoxyanilino)methylen]malononitril

- 2-[(3-Methyl-2-thienyl)methylen]malononitril

- 2-[(2,3-Dichloroanilino)methylen]malononitril

Einzigartigkeit

2-[(1-Naphthylamino)methylen]malononitril ist aufgrund des Vorhandenseins der Naphthylgruppe einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich bei Anwendungen, die eine bestimmte Reaktivität und Selektivität erfordern. Die Fähigkeit der Verbindung, an einer Vielzahl von chemischen Reaktionen teilzunehmen, erhöht ihre Vielseitigkeit im Vergleich zu ähnlichen Verbindungen weiter.

Eigenschaften

CAS-Nummer |

68313-58-6 |

|---|---|

Molekularformel |

C14H9N3 |

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

2-[(naphthalen-1-ylamino)methylidene]propanedinitrile |

InChI |

InChI=1S/C14H9N3/c15-8-11(9-16)10-17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,10,17H |

InChI-Schlüssel |

POZVXDRKRDCCHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)

![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)

![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)

![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)